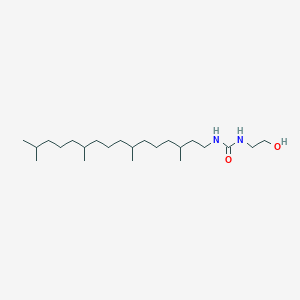
2-Methyl-6-(trifluoromethyl)tetradec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(trifluoromethyl)tetradec-5-ene is an organic compound with the molecular formula C16H29F3 It is a derivative of tetradecene, characterized by the presence of a trifluoromethyl group and a methyl group on the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable electrophile to introduce the trifluoromethyl group onto the tetradecene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-6-(trifluoromethyl)tetradec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Methyl-6-(trifluoromethyl)tetradec-5-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-6-(trifluoromethyl)tetradec-5-ene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
1-Tetradecene: A simpler alkene without the trifluoromethyl and methyl groups.
2-Methyl-1-tetradecene: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)tetradec-5-ene: Similar but without the methyl group.
Uniqueness
2-Methyl-6-(trifluoromethyl)tetradec-5-ene is unique due to the presence of both the trifluoromethyl and methyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
821799-59-1 |
|---|---|
分子式 |
C16H29F3 |
分子量 |
278.40 g/mol |
IUPAC名 |
2-methyl-6-(trifluoromethyl)tetradec-5-ene |
InChI |
InChI=1S/C16H29F3/c1-4-5-6-7-8-9-12-15(16(17,18)19)13-10-11-14(2)3/h13-14H,4-12H2,1-3H3 |
InChIキー |
SVGHCWUHZCIEER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=CCCC(C)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


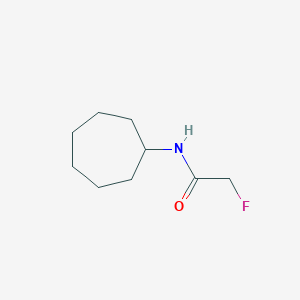
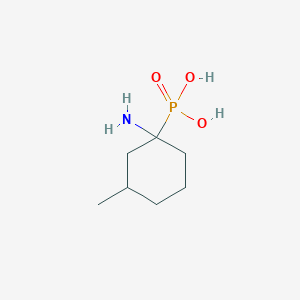
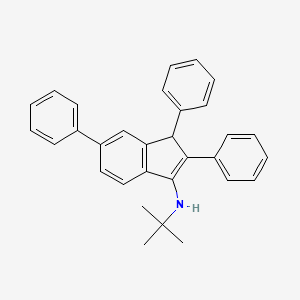
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
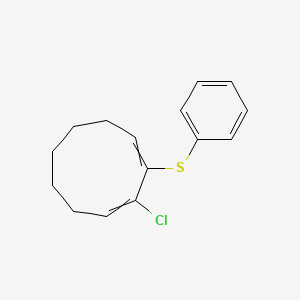
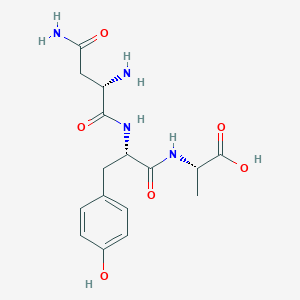
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
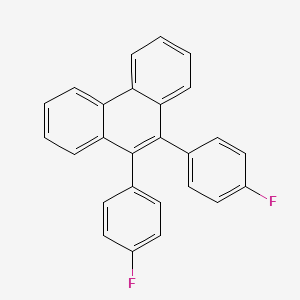
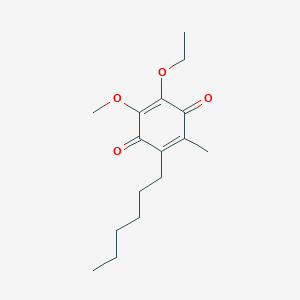
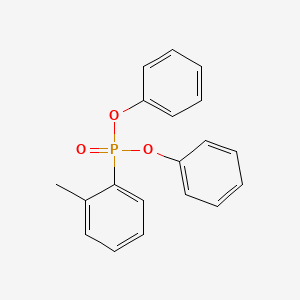
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
